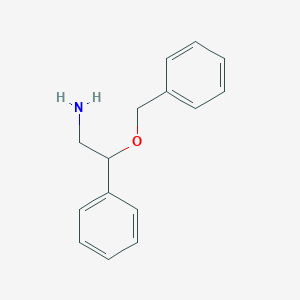
2-Benzyloxy-2-phenylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-(Benzyloxy)benzeneethanamine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a benzyloxy group attached to the beta position of the benzeneethanamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-2-phenylethylamine typically involves the reaction of benzyl chloride with phenethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5CH2Cl+C6H5CH2CH2NH2→C6H5CH2OCH2CH2NH2+NaCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Beta-(Benzyloxy)benzeneethanamine can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 2-Benzyloxy-2-phenylethylamine to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Amine derivatives
Substitution: Halogenated or aminated derivatives
Applications De Recherche Scientifique
Chemistry: Beta-(Benzyloxy)benzeneethanamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 2-Benzyloxy-2-phenylethylamine is studied for its potential effects on neurotransmitter systems. It is used in the development of novel compounds that may have therapeutic applications.
Medicine: The compound is investigated for its potential use in the treatment of neurological disorders. Its structural similarity to other phenethylamines makes it a candidate for drug development.
Industry: Beta-(Benzyloxy)benzeneethanamine is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 2-Benzyloxy-2-phenylethylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake.
Comparaison Avec Des Composés Similaires
Phenethylamine: A simple aromatic amine that serves as a precursor to many psychoactive compounds.
Beta-Methylphenethylamine: A derivative of phenethylamine with a methyl group at the beta position.
N-Methylphenethylamine: A derivative with a methyl group on the nitrogen atom.
Uniqueness: Beta-(Benzyloxy)benzeneethanamine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenethylamines and contributes to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2-phenyl-2-phenylmethoxyethanamine |
InChI |
InChI=1S/C15H17NO/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-10,15H,11-12,16H2 |
Clé InChI |
QSFQGTSBZYUMMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(CN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















